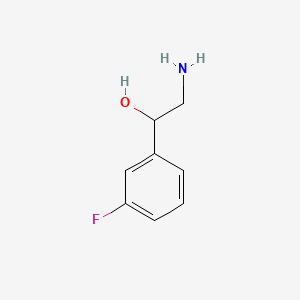

2-Amino-1-(3-fluorophenyl)ethanol

Description

Significance of Fluorinated Amino Alcohols in Contemporary Organic Synthesis

Fluorinated amino alcohols are bifunctional compounds that feature both an amino group and a hydroxyl group, with the addition of one or more fluorine atoms. The incorporation of fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. google.com This makes fluorinated amino alcohols highly sought-after intermediates in the development of new pharmaceuticals and agrochemicals. google.commdpi.com

The presence of the hydroxyl and amino groups provides two reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures. Furthermore, the stereochemistry of the amino and alcohol groups can be precisely controlled, which is crucial for the synthesis of chiral drugs and other biologically active molecules. nih.gov Chiral 1,2-amino alcohols, a category to which 2-Amino-1-(3-fluorophenyl)ethanol belongs, are prevalent structural motifs in numerous pharmaceutical molecules. google.com The ability to introduce fluorine at specific positions on an aromatic ring, as seen in the subject compound, offers a fine-tuning mechanism for modulating electronic properties and biological activity. google.com

Rationale for In-depth Academic Investigation of this compound

The specific academic interest in this compound stems from its potential as a chiral building block for the synthesis of high-value, biologically active compounds. The 3-fluoro substitution pattern on the phenyl ring is of particular importance. The placement of the electronegative fluorine atom at the meta-position can influence the acidity of the benzylic proton and the binding interactions of the molecule with target enzymes or receptors in a different manner compared to other positional isomers.

A key driver for the investigation of this compound is its role as an intermediate in the synthesis of enantiomerically pure pharmaceuticals. mdpi.com The development of efficient and stereoselective synthetic routes to (R)- and (S)-2-Amino-1-(3-fluorophenyl)ethanol is a significant area of research, as the chirality of these intermediates often dictates the efficacy and safety of the final drug product.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound is primarily focused on its asymmetric synthesis and its application as a key intermediate. One notable advancement is the development of a highly enantioselective one-step process for its synthesis via the ruthenium-catalyzed asymmetric transfer hydrogenation of the corresponding unprotected α-amino ketone. This method provides access to the chiral amino alcohol with high yields and excellent enantioselectivity.

While specific, publicly disclosed applications of this compound are not extensively detailed in the available literature, its structural similarity to intermediates used in the synthesis of various bioactive molecules suggests its potential use in several therapeutic areas. Research on related fluorinated phenylethanolamine derivatives has explored their utility as potential therapeutic agents. The core structure is a key component in a number of biologically active compounds, and the introduction of a fluorine atom at the 3-position is a strategy employed by medicinal chemists to modulate the pharmacological profile of new drug candidates. The ongoing research into the synthesis and properties of this compound indicates its value as a versatile tool for the discovery and development of novel chemical entities with potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIPUNKCUPNMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275374 | |

| Record name | 2-amino-1-(3-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-96-0 | |

| Record name | α-(Aminomethyl)-3-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-1-(3-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(3-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 1 3 Fluorophenyl Ethanol and Its Stereoisomers

Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds. nih.govyoutube.com In the synthesis of chiral 2-Amino-1-(3-fluorophenyl)ethanol, asymmetric catalysts can be used to control the stereochemical outcome of key bond-forming reactions.

For instance, the asymmetric reduction of 2-amino-1-(3-fluorophenyl)ethanone (B3284860) using a chiral catalyst can provide direct access to either the (R) or (S)-enantiomer of the amino alcohol. chemicalbook.com Chiral transition metal complexes, often featuring ligands derived from chiral diamines or amino alcohols, are frequently employed for this purpose. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Another strategy involves the asymmetric addition of a nucleophile to an imine derived from 3-fluorobenzaldehyde. Chiral catalysts can control the facial selectivity of the nucleophilic attack, leading to the formation of an enantioenriched amine intermediate that can then be converted to the final product.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. nih.gov After the desired stereocenter has been established, the auxiliary is removed.

In the synthesis of chiral this compound, a chiral auxiliary can be attached to a precursor molecule, such as 3-fluorophenylacetic acid. The diastereoselective introduction of the amino group can then be achieved, followed by reduction and removal of the chiral auxiliary. While effective, this method often requires additional synthetic steps for the attachment and removal of the auxiliary.

Biocatalytic Transformations for Stereocontrol

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the synthesis of chiral compounds. nih.govnih.govvalpo.edu Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of enantiomerically pure this compound, enzymes such as ketoreductases (KREDs) can be employed for the asymmetric reduction of 2-amino-1-(3-fluorophenyl)ethanone. chemrxiv.org By selecting the appropriate KRED, either the (R) or (S)-enantiomer can be obtained with high enantiomeric excess. Transaminases are another class of enzymes that can be utilized for the asymmetric synthesis of chiral amines from the corresponding ketones. nih.gov

The use of whole-cell biocatalysts, where the enzyme is used within its natural cellular environment, can simplify the process and eliminate the need for enzyme purification. nih.govnih.gov

Resolution Techniques for Racemic this compound

The separation of the enantiomers of this compound is a critical step in providing stereochemically pure compounds. This is most commonly achieved through the resolution of a racemic mixture.

Diastereomeric Salt Formation and Crystallization

A widely employed and effective method for resolving racemic amines like this compound is through the formation of diastereomeric salts. googleapis.comscilit.com This classical resolution technique involves reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are two diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. gavinpublishers.com

The process begins with the reaction of racemic this compound with a suitable chiral resolving agent, such as a derivative of tartaric acid (e.g., (R,R)-tartaric acid or dibenzoyl-L-tartaric acid), mandelic acid, or camphorsulfonic acid. scas.co.jp This reaction creates a pair of diastereomeric salts: (R)-2-Amino-1-(3-fluorophenyl)ethanol-(R)-acid and (S)-2-Amino-1-(3-fluorophenyl)ethanol-(R)-acid.

The key to the separation lies in the differential solubility of these diastereomeric salts in a specific solvent or solvent system. Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate out of the solution first, while the more soluble salt remains in the mother liquor. gavinpublishers.com The selection of the solvent is a crucial parameter that significantly influences the efficiency of the resolution, affecting both the yield and the enantiomeric excess of the obtained diastereomer. mdpi.com The crystalline salt is then isolated by filtration. Subsequently, the resolved amine enantiomer is recovered by neutralizing the diastereomeric salt with a base. A similar process can be applied to the mother liquor to isolate the other enantiomer. The efficiency of such a resolution is often evaluated by the yield and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product.

Table 1: Illustrative Influence of Solvent on Diastereomeric Crystallization

This table is a representative example based on typical resolution processes for similar amino alcohols and illustrates the critical role of the solvent in achieving effective separation.

| Resolving Agent | Solvent | Less Soluble Diastereomer | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| (R,R)-Tartaric Acid | Ethanol (B145695) | (R)-Amine Salt | 40 | 95 |

| (R,R)-Tartaric Acid | Methanol | (R)-Amine Salt | 35 | 92 |

| (R,R)-Tartaric Acid | Isopropanol | (R)-Amine Salt | 42 | 97 |

| (R,R)-Tartaric Acid | Acetone/Water | (R)-Amine Salt | 38 | 90 |

Chromatographic Separation Methods (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), offer a powerful and analytical-scale method for the separation of enantiomers. researchgate.net This method can also be scaled up for preparative separations. The principle behind chiral HPLC is the differential interaction of the enantiomers of the analyte with the chiral stationary phase, leading to different retention times and thus separation. scas.co.jp

For the separation of this compound enantiomers, various types of CSPs can be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are widely used and have shown high enantioselectivity for a broad range of chiral compounds, including amino alcohols. researchgate.net The separation mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the enantiomers and the chiral selector of the CSP. scas.co.jp

Another approach is ligand exchange chromatography, where the CSP consists of a chiral ligand (like an amino acid, e.g., D-penicillamine) complexed with a metal ion (often copper) and adsorbed onto a solid support. phenomenex.com The enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes results in their separation. phenomenex.com

The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol or isopropanol, is crucial for optimizing the separation by influencing the retention and resolution of the enantiomers. nih.gov

Table 2: Representative Chiral HPLC Parameters for Amino Alkanol Separation

This table provides typical starting conditions for the method development of separating this compound enantiomers based on established methods for similar compounds.

| Parameter | Description |

| Column (CSP) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Green Chemistry Principles in the Development of this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance, aiming to reduce environmental impact and improve process safety and efficiency. The synthesis of this compound is an area where such principles can be effectively applied.

Key green chemistry metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), are used to evaluate the "greenness" of a synthetic route. nih.govresearchgate.net Atom economy measures the proportion of reactant atoms that are incorporated into the final product. A higher atom economy signifies a more efficient process with less waste. RME provides a more comprehensive measure by also considering reaction yield and the stoichiometry of reactants. nih.gov PMI is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product, with lower values being better. chemrxiv.org

One of the most significant advancements in the green synthesis of chiral amino alcohols is the use of biocatalysis. googleapis.com Enzymes such as lipases and transaminases can be used for the kinetic resolution of racemic mixtures or for the asymmetric synthesis from a prochiral precursor. google.commdpi.com For instance, a lipase (B570770) can selectively acylate one enantiomer of racemic this compound, allowing for the easy separation of the acylated enantiomer from the unreacted one. googleapis.com Transaminases can catalyze the asymmetric amination of a corresponding ketone precursor, potentially yielding the desired enantiomer with high purity and under mild, aqueous reaction conditions. google.com

These biocatalytic methods offer several advantages over traditional chemical routes:

High Selectivity: Enzymes often exhibit excellent chemo-, regio-, and enantioselectivity, reducing the formation of by-products.

Mild Conditions: Enzymatic reactions are typically conducted in water at or near ambient temperature and pressure, which reduces energy consumption and the need for specialized equipment.

Reduced Waste: The high selectivity minimizes waste streams, and the catalysts themselves are biodegradable. The use of hazardous and toxic reagents and solvents can often be avoided. nih.gov

Table 3: Comparison of a Hypothetical Traditional vs. Green Synthesis Approach

This table illustrates the potential benefits of applying green chemistry principles to the synthesis of a single enantiomer of this compound.

| Metric | Traditional Route (e.g., Chemical Resolution) | Green Route (e.g., Enzymatic Asymmetric Synthesis) |

| Catalyst | Stoichiometric chiral resolving agent | Catalytic amount of enzyme (e.g., Transaminase) |

| Solvent | Organic solvents (e.g., Methanol, Ethanol) | Water or buffer solution |

| Reaction Conditions | Potentially harsh, heating/cooling required | Ambient temperature and pressure |

| Atom Economy | Lower (resolving agent is not in the final product) | Higher (more direct route from precursor) |

| Process Mass Intensity (PMI) | Higher (due to solvent use and multiple steps) | Lower (fewer steps, aqueous media) |

| Waste | Stoichiometric waste from resolving agent, solvent waste | Minimal, biodegradable catalyst, less solvent waste |

By focusing on these green chemistry principles, the synthesis of this compound and its stereoisomers can be made more sustainable, safer, and cost-effective.

Advanced Structural and Stereochemical Investigations of 2 Amino 1 3 Fluorophenyl Ethanol

Spectroscopic Characterization for Conformational Analysis

Spectroscopic methods are pivotal in elucidating the conformational landscape of 2-Amino-1-(3-fluorophenyl)ethanol. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Vibrational Spectroscopy provide detailed information about the spatial arrangement of its atoms and functional groups.

Advanced Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy, including advanced techniques like Gauge-Independent Atomic Orbital (GIAO) methods, are employed to determine the molecule's connectivity and conformational preferences in solution. researchgate.netnih.gov For vicinal amino alcohols, the relative chemical shifts of the protons attached to the carbon atoms bearing the hydroxyl (CHO) and amino (CHN) groups can indicate the syn or anti relative configuration. researchgate.net The presence of the fluorine atom provides an additional probe, as ¹⁹F NMR is highly sensitive to the local electronic environment, allowing for detailed conformational analysis. beilstein-journals.org Computational simulations of NMR spectra, often performed alongside experimental work, help in assigning signals and understanding the conformational dynamics. nih.gov

Circular Dichroism (CD): Circular dichroism spectroscopy is particularly useful for chiral molecules like this compound. It measures the differential absorption of left- and right-circularly polarized light. For amino alcohols, CD spectra can reveal information about the helicity of the N-C-C-O moiety. researchgate.net Complexes formed with dirhodium(II) tetraacetate, for instance, exhibit characteristic Cotton effects in their CD spectra that can be correlated with the absolute configuration of the amino alcohol. researchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman): Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy probe the vibrational modes of the molecule. nih.govcore.ac.ukresearchgate.net The frequencies of stretching and bending vibrations are sensitive to the molecular structure, conformation, and intermolecular interactions like hydrogen bonding. core.ac.uknih.gov

Key vibrational modes for this compound include:

O-H and N-H Stretching: These vibrations, typically found in the 3300-3500 cm⁻¹ region, are sensitive to hydrogen bonding. core.ac.uknih.gov

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations appear in the 2850-3100 cm⁻¹ range. core.ac.uknih.gov

C-O Stretching: This vibration is typically observed around 1000-1300 cm⁻¹. core.ac.uk

C-F Stretching: The C-F stretching vibration gives a characteristic band that depends on its position on the aromatic ring.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies. nih.govresearchgate.net Comparing these calculated spectra with experimental data allows for a detailed assignment of the observed bands and supports conformational analysis. nih.gov The potential energy distribution (PED) analysis can further clarify the nature of each vibrational mode. nih.gov

Table 1: Characteristic Vibrational Frequencies for Functional Groups in Amino Alcohols

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Alcohol) | Stretching | ~3500 (sensitive to H-bonding) | core.ac.uk |

| N-H (Amine) | Stretching | 3300 - 3500 | nih.gov |

| C-H (Aromatic) | Stretching | 3000 - 3100 | nih.gov |

| C-H (Aliphatic) | Stretching | 2850 - 2970 | core.ac.uk |

| C-O (Alcohol) | Stretching | 1000 - 1300 | core.ac.uk |

| N-H (Amine) | Bending | 1560 - 1600 | core.ac.uk |

X-ray Diffraction Analysis of Crystalline Forms and Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state. nih.govbenthamopen.com This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the crystal lattice. benthamopen.comresearchgate.net

For this compound, X-ray analysis would confirm the relative stereochemistry of the chiral centers and describe the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. benthamopen.comresearchgate.net Hydrogen bonds involving the hydroxyl and amino groups are expected to be prominent features, often forming extensive networks that link molecules together. researchgate.netresearchgate.net

The formation of co-crystals, where the target molecule crystallizes with a second component (a co-former), is an area of active research. mdpi.com Amino acids are known to be good co-formers due to their ability to form robust hydrogen-bonded networks. mdpi.com Investigating co-crystals of this compound could reveal different conformational possibilities and new supramolecular assemblies driven by specific intermolecular interactions. aalto.fi

Table 2: Representative Crystallographic Data for Amino Alcohol Derivatives

| Parameter | Example Value (for a related compound) | Reference |

|---|---|---|

| Crystal System | Monoclinic | benthamopen.comresearchgate.net |

| Space Group | P2₁/n or P2₁/c | benthamopen.comresearchgate.net |

| Unit Cell Dimensions | a ≈ 5-9 Å, b ≈ 8-11 Å, c ≈ 20-25 Å, β ≈ 93° | benthamopen.comresearchgate.net |

| Key Interactions | Intermolecular O-H···N or N-H···O hydrogen bonds | benthamopen.comresearchgate.net |

Determination of Absolute Configuration

Since this compound possesses two chiral centers (at C1 and C2, assuming standard numbering), it can exist as four possible stereoisomers (two pairs of enantiomers). Determining the absolute configuration (R or S) of these stereocenters is a critical aspect of its stereochemical investigation.

Methods for determining absolute configuration include:

X-ray Diffraction of a single enantiomer: When a single enantiomer of the compound is crystallized, anomalous dispersion techniques can be used to determine its absolute structure. beilstein-journals.org

Chiral Derivatization and NMR Spectroscopy: The Mosher method, or similar approaches, involves reacting the amino alcohol with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.net The ¹H or ¹⁹F NMR spectra of these diastereomers will show distinct chemical shift differences, which can be analyzed to deduce the absolute configuration of the original alcohol. researchgate.netmdpi.com

Circular Dichroism (CD): As mentioned earlier, the sign of the Cotton effects in the CD spectrum, especially of complexes, can be correlated to the absolute configuration. researchgate.net

Stereoselective Synthesis: Synthesizing the molecule from a starting material of known absolute configuration can establish the stereochemistry of the product. rsc.org

Theoretical Studies on Conformational Flexibility and Rotational Isomerism

Computational chemistry provides powerful tools for exploring the conformational space of flexible molecules like this compound. nih.gov Theoretical studies, often using DFT or ab initio methods, can map the potential energy surface of the molecule as a function of key dihedral angles. nih.govresearchgate.net

This analysis helps to:

Identify Stable Conformers: Calculations can predict the geometries and relative energies of the most stable conformers (rotamers). nih.gov For this compound, rotation around the C-C and C-O bonds is of particular interest.

Determine Rotational Barriers: The energy barriers separating different conformers can be calculated, providing insight into the dynamics of conformational interconversion. nih.gov Intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence these barriers.

Analyze Rotational Isomerism: The presence of ortho-substituents on an aryl ring can lead to hindered rotation, or atropisomerism. nih.gov While the meta-fluorine substituent in this compound is less likely to cause stable atropisomers, its electronic influence can affect the rotational profile of the phenyl group.

These theoretical findings are most powerful when combined with experimental data from spectroscopy, which can validate the predicted conformer populations and dynamic behavior. nih.gov

Chemical Transformations and Derivatization Strategies of 2 Amino 1 3 Fluorophenyl Ethanol

Reactions at the Amino Group: Amidation, Alkylation, Acylation

The primary amino group in 2-Amino-1-(3-fluorophenyl)ethanol is a key site for various chemical modifications, including amidation, alkylation, and acylation. These reactions are fundamental in constructing more complex molecular architectures.

Amidation: The amino group can readily undergo amidation reactions with carboxylic acids or their derivatives to form the corresponding amides. This transformation is crucial in the synthesis of various compounds, including intermediates for proteolysis-targeting chimeras (PROTACs).

Alkylation: N-alkylation of the amino group introduces alkyl substituents, a common strategy in drug discovery to modulate a compound's physicochemical properties. Traditional methods often require harsh conditions; however, newer methodologies focus on milder and more selective approaches. For instance, direct N-alkylation of unprotected amino acids with alcohols has been achieved using catalytic systems. nih.gov These methods can sometimes lead to byproducts, making purification challenging. nih.gov Domino alkylation-cyclization reactions have also been employed to synthesize heterocyclic structures from similar amino-containing compounds. organic-chemistry.org The use of γ-Al2O3 as a heterogeneous catalyst in supercritical CO2 has been explored for the N-alkylation of amino alcohols, which can sometimes lead to the formation of cyclic ureas and urethanes. beilstein-journals.org

Acylation: Acylation of the amino group is another common transformation, often achieved using acyl chlorides or anhydrides. This reaction is fundamental in synthesizing a variety of derivatives. Selective acylation of the amino group in the presence of the hydroxyl group can be challenging but is achievable under controlled conditions.

Transformations of the Hydroxyl Group: Esterification, Etherification, Oxidation

The secondary hydroxyl group of this compound offers another reactive handle for derivatization, including esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be esterified to form the corresponding esters. Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. pearson.com Selective O-acylation in the presence of a more nucleophilic amine is a significant challenge. acs.org However, methods using specific catalysts, such as Cu(II) ions, have been developed to achieve selective O-acylation of 1,2-amino alcohols. acs.org

Etherification: The formation of ethers from the hydroxyl group can be accomplished through various methods. One approach involves deprotonating the alcohol to form an alkoxide, which is then reacted with an alkylating agent. google.com This process requires careful control to avoid competing N-alkylation. google.com

Oxidation: Oxidation of the secondary alcohol to a ketone provides an electrophilic center for further functionalization. nih.gov This transformation is a key step in the synthesis of various biologically active molecules. nih.gov The choice of oxidizing agent is crucial to ensure selectivity and avoid over-oxidation or side reactions with the amino group or the aromatic ring.

Modifications of the Fluorophenyl Moiety: Electrophilic Aromatic Substitution, Metal-Catalyzed Coupling Reactions

The 3-fluorophenyl group can undergo modifications to introduce additional substituents, thereby altering the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution (SEAr): The fluorine atom and the aminoethanol side chain on the phenyl ring direct incoming electrophiles to specific positions. wikipedia.orgmasterorganicchemistry.com The fluorine atom is a deactivating, ortho-, para-director, while the alkylaminoethanol group is generally an activating, ortho-, para-director. The interplay of these two substituents governs the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orglumenlearning.com The reaction proceeds through a positively charged intermediate known as a Wheland intermediate or arenium ion. wikipedia.orglibretexts.org

Metal-Catalyzed Coupling Reactions: The fluorophenyl ring can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.govrhhz.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl structures and other derivatives. rhhz.netresearchgate.net The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. researchgate.net

Cyclization Reactions Utilizing the this compound Scaffold

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclization reactions. These reactions can involve either the amino and hydroxyl groups, or one of these groups in conjunction with a reaction at the phenyl ring. For example, multicomponent domino cyclization reactions involving amino alcohols have been used to create complex heterocyclic structures like γ-lactam annulated oxazacycles. mdpi.com Similar strategies have been employed to synthesize pinane-based 2-amino-1,3-diols which can undergo regioselective ring closure. beilstein-journals.org The synthesis of 2-aminothiazoles and related structures can be achieved through domino alkylation-cyclization reactions. organic-chemistry.org

Synthesis of Hybrid Molecules Incorporating the this compound Framework

The this compound scaffold can be incorporated into larger, hybrid molecules. This strategy is particularly relevant in the design of molecules with specific biological activities, such as PROTACs, where this scaffold can serve as a linker or a pharmacophore. For instance, derivatives of similar amino alcohols have been used in the synthesis of compounds with potential antiviral and anti-inflammatory properties. The synthesis of such hybrid molecules often involves a multi-step approach, combining the reactions discussed in the previous sections to build up the final complex structure. mdpi.com

2 Amino 1 3 Fluorophenyl Ethanol As a Molecular Building Block and Scaffold in Medicinal Chemistry

Design Principles for Derivatives Based on the 2-Amino-1-(3-fluorophenyl)ethanol Core

The this compound core offers several strategic points for chemical modification to develop derivatives with tailored pharmacological profiles. Design principles for these derivatives are guided by established knowledge of phenylethanolamine pharmacology and the unique properties imparted by the fluorine atom. The primary points for modification are the aromatic ring, the ethanolamine (B43304) side chain (at both the α- and β-carbons), and the terminal amino group.

Aromatic Ring Substitution: The phenyl ring is a key site for modification. While already possessing a fluorine atom at the 3-position, further substitutions can be explored. For instance, adding hydroxyl groups at the 3- and 4-positions can produce catechol-like structures, which are known to be crucial for strong interactions with adrenergic receptors. pharmacy180.com However, catechols are often susceptible to rapid metabolism. youtube.com The existing fluorine can provide some metabolic stability. Additional substitutions with small, lipophilic groups or other halogens could be used to probe the steric and electronic requirements of the target binding pocket.

Side Chain Modification: The ethanolamine side chain is critical for the molecule's interaction with many biological targets.

α-Carbon: Substitution at the α-carbon (the carbon adjacent to the amino group) with small alkyl groups like methyl or ethyl can increase the duration of action by making the compound resistant to metabolism by monoamine oxidase (MAO). pharmacy180.com However, this modification can also reduce direct receptor agonist activity. pharmacy180.com

β-Carbon: The hydroxyl group on the β-carbon is often essential for direct-acting agonist activity at adrenergic receptors, and its stereochemical configuration is critical. pharmacy180.com The (R)-configuration at this center is typically associated with higher biological activity in adrenergic ligands.

Amino Group Substitution: The primary amino group is a prime target for derivatization. The size of the alkyl substituent on the nitrogen atom can dramatically influence receptor selectivity. youtube.com As the bulk of the N-substituent increases, activity at α-adrenergic receptors tends to decrease, while activity at β-adrenergic receptors increases. pharmacy180.com For example, substitution with a bulky tert-butyl group often enhances selectivity for β2-receptors. pharmacy180.com This allows for the fine-tuning of a derivative's activity towards a specific receptor subtype.

These design principles allow medicinal chemists to systematically modify the this compound scaffold to optimize potency, selectivity, and pharmacokinetic properties for a desired therapeutic target.

Exploration of Structure-Activity Relationships (SAR) for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For derivatives of this compound, SAR exploration focuses on how modifications at the key positions—phenyl ring, side chain, and amino group—affect interaction with a biological target, such as a G-protein coupled receptor.

With a few exceptions, ligands for beta-adrenergic receptors belong to the arylethanolamine series. oup.com General SAR principles for this class indicate that:

Aromatic Ring: Hydroxyl groups on the phenyl ring, particularly at the 3- and 4-positions, are often important for maximal β-receptor agonist activity. pharmacy180.com The 3-fluoro substituent in the parent compound acts as a bioisostere for a hydroxyl group, capable of participating in hydrogen bonding, but with altered electronic properties.

β-Hydroxyl Group: The presence of a β-hydroxyl group in the correct stereoisomer is typically required for maximal direct agonist activity. pharmacy180.com

Amino Substituent: The nature of the substituent on the amino group is a major determinant of receptor selectivity. Increasing the steric bulk of the N-substituent generally shifts the activity profile from α-adrenergic to β-adrenergic, with larger groups favoring β2-selectivity. pharmacy180.comoup.com

The following interactive table illustrates hypothetical SAR data for a series of this compound derivatives, demonstrating how systematic modifications could influence their potency as β2-adrenoceptor agonists.

Table 1: Representative Structure-Activity Relationship Data for this compound Derivatives as β2-Adrenoceptor Agonists.

| Compound | R (N-substituent) | Other Ring Substituents | Relative Potency (EC50, nM) |

|---|---|---|---|

| 1 | -H | None | 1500 |

| 2 | -CH3 | None | 950 |

| 3 | -CH(CH3)2 (Isopropyl) | None | 120 |

| 4 | -C(CH3)3 (tert-Butyl) | None | 45 |

| 5 | -C(CH3)3 (tert-Butyl) | 4-OH | 8 |

This table is a hypothetical representation based on established SAR principles for phenylethanolamines and is for illustrative purposes.

As the data suggests, increasing the bulk of the N-substituent from hydrogen (Compound 1) to tert-butyl (Compound 4) leads to a significant increase in potency. Furthermore, the addition of a 4-hydroxyl group (Compound 5), creating a catechol-like system with the existing 3-fluoro substituent, could dramatically enhance activity. These SAR studies are crucial for guiding the optimization of lead compounds.

Role of Fluorine Substitution in the Molecular Design of Bioactive Compounds

The substitution of hydrogen with fluorine is a widely used strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates. rsc.org The fluorine atom in this compound, positioned at the meta-position of the phenyl ring, exerts significant influence on the molecule's physicochemical properties.

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Placing a fluorine atom at a site that is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability. nih.gov

Altered Acidity/Basicity: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups. nih.gov In this case, the fluorine atom can influence the basicity of the amino group and the acidity of the hydroxyl group, which can affect how the molecule interacts with its biological target and its absorption and distribution properties.

Enhanced Binding Affinity: The fluorine atom can engage in unique non-covalent interactions within a protein's binding pocket, such as hydrogen bonds (with the C-F bond acting as a weak hydrogen bond acceptor) and dipole-dipole interactions. These additional interactions can lead to a higher binding affinity for the target receptor.

Increased Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which can be advantageous for certain drug targets. nih.gov

Currently, about 20% of all commercialized drugs contain at least one fluorine atom, a testament to its importance in drug design. enamine.net The strategic placement of fluorine in the this compound scaffold provides a valuable starting point by embedding these beneficial properties directly into the core structure.

Applications in Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying new lead compounds. nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind, albeit often weakly, to a biological target. frontiersin.org These initial fragment hits then serve as starting points for building more potent, drug-like molecules through a process of lead optimization. pharmafeatures.com

The this compound molecule, with its relatively low molecular weight and complexity, is an ideal candidate for inclusion in a fragment library. Its structural features—an aromatic ring, a hydrogen bond donor/acceptor (hydroxyl group), and a basic amine—provide multiple points for potential interaction with a protein target.

The FBDD workflow using a fragment like this compound would typically involve:

Fragment Screening: A library of fragments is screened against a protein target using highly sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Surface Plasmon Resonance (SPR), which are capable of detecting weak binding events. nih.govtechnologynetworks.com

Hit Identification and Validation: If this compound is identified as a "hit," its binding is confirmed, and its binding mode is often determined using X-ray crystallography to visualize how it sits (B43327) in the protein's binding pocket.

Lead Optimization: With the structural information of the fragment-protein complex in hand, medicinal chemists can then grow the fragment into a more potent lead compound. This can be achieved through several strategies:

Fragment Growing: The initial fragment is elaborated by adding new functional groups that can form additional favorable interactions with adjacent pockets on the protein surface. technologynetworks.com For example, the amino group of the scaffold could be extended to reach a nearby acidic residue.

Fragment Linking: If another fragment is found to bind in a nearby site, the two can be connected with a chemical linker to create a single, much higher-affinity molecule. technologynetworks.com

Fragment Merging: Two or more fragments with overlapping binding sites can be combined to design a novel scaffold that incorporates the key binding features of each. frontiersin.org

Because FBDD builds lead compounds from smaller, more efficient binding fragments, it often results in final drug candidates with superior physicochemical properties compared to those identified through HTS. nih.gov The this compound scaffold represents a valuable starting point for such an approach, offering a pre-validated, fluorinated core upon which to build novel therapeutics.

Computational and Theoretical Studies on 2 Amino 1 3 Fluorophenyl Ethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Amino-1-(3-fluorophenyl)ethanol. ijcce.ac.ir These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

The electronic structure is fundamental to the molecule's chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. scielo.org.mx A smaller gap suggests higher reactivity.

Furthermore, quantum calculations generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scielo.org.mx For this compound, the MEP would likely show negative potential around the electronegative fluorine and oxygen atoms and the lone pair of the nitrogen atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups.

From these fundamental properties, various reactivity descriptors can be calculated. These indices, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity, helping to predict how it will interact with other chemical species. scielo.org.mxresearchgate.net For instance, the electrophilicity index can be used to compare its reactivity against a range of other compounds. scielo.org.mx

Table 1: Illustrative Quantum Chemical Properties for this compound (Theoretical) Note: These values are representative examples for a molecule of this class, calculated using DFT methods, as specific literature data for this exact compound is not available.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron. |

| Electronegativity | 3.65 | Tendency to attract electrons. |

| Chemical Hardness | 2.85 | Resistance to change in electron distribution. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tu-darmstadt.de By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and interactions with its environment, such as a solvent. nih.gov

For this compound, MD simulations are particularly useful for conformational analysis. The molecule possesses several rotatable bonds, leading to a large number of possible three-dimensional arrangements (conformers). MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them. The fluorine substituent and the hydroxyl and amino groups influence the conformational preferences through steric and electronic effects, including the formation of intramolecular hydrogen bonds.

When simulating the molecule in a solvent like water, MD can reveal detailed information about solute-solvent interactions. nih.gov The simulation can track the formation and lifetime of hydrogen bonds between the molecule's amino and hydroxyl groups and the surrounding water molecules. Analysis of the simulation trajectory can yield radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. researchgate.net This provides a structural picture of the solvation shell around the molecule. Furthermore, the potential of mean force (PMF) can be calculated to understand the free energy changes associated with the molecule's movement or conformational changes within the solvent. nih.gov

Table 2: Key Analyses in Molecular Dynamics Simulations of this compound Note: This table describes the types of data that would be generated from a hypothetical MD simulation.

| Analysis Type | Information Gained | Relevance |

| Dihedral Angle Distribution | Preferred rotation around key chemical bonds. | Identifies the most stable molecular conformations. |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time. | Assesses the structural stability of the molecule. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms. | Identifies flexible and rigid regions of the molecule. |

| Hydrogen Bond Analysis | Number and duration of hydrogen bonds with solvent. | Quantifies key interactions governing solubility and behavior. |

| Radial Distribution Function (RDF) | Describes the structure of the solvent shell around the molecule. | Details the specific interactions with water molecules. |

In Silico Docking Studies of this compound Derivatives with Target Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is central to drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. nih.govsemanticscholar.org

For derivatives of this compound, docking studies can be used to predict their binding affinity and mode of interaction with specific biological targets. Given its structural similarity to known catecholamines, plausible targets could include adrenergic or dopamine (B1211576) receptors. e3s-conferences.org The process involves preparing the 3D structures of both the ligand and the receptor. A docking algorithm then samples a large number of possible binding poses of the ligand within the receptor's active site, scoring each pose based on a function that estimates the binding free energy. d-nb.info

The results of a docking study provide a binding score (e.g., in kcal/mol), which ranks the potential of different derivatives, and a predicted binding pose. nih.govmdpi.com This pose reveals specific interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the amino acid residues of the receptor. nih.gov For example, the hydroxyl and amino groups of a this compound derivative could act as hydrogen bond donors or acceptors, while the fluorophenyl ring could engage in hydrophobic or π-stacking interactions. These insights are invaluable for structure-activity relationship (SAR) studies, guiding the design of new derivatives with improved potency and selectivity. mdpi.com

Table 3: Hypothetical Docking Results for this compound Derivatives against a G-Protein Coupled Receptor (GPCR) Note: This is a fictional table to illustrate the output of a molecular docking study. The target and results are for exemplary purposes only.

| Derivative | Modification | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Compound A | (Parent Molecule) | -6.8 | Asp113, Ser204, Phe290 |

| Compound B | N-methyl | -7.2 | Asp113, Ser204, Tyr316 |

| Compound C | 4'-hydroxyl | -7.5 | Asp113, Ser204, Ser207, Phe290 |

| Compound D | N-isopropyl | -8.1 | Asp113, Asn312, Phe290 |

Prediction of Potential Metabolic Pathways and Chemical Stability

In silico methods are increasingly used to predict the metabolic fate and chemical stability of compounds, providing critical information early in the drug discovery process. creative-biolabs.commdpi.com These predictions can identify potential metabolic liabilities, such as the formation of toxic or reactive metabolites, and guide the design of more stable molecules. news-medical.net

The prediction of metabolic pathways for this compound can be approached using several computational strategies. Ligand-based methods rely on the chemical structure of the molecule to predict its sites of metabolism (SoM). creative-biolabs.com These tools use databases of known metabolic reactions and rule-based systems or machine learning models to identify atoms or functional groups most likely to undergo enzymatic transformation. For a phenylethanolamine structure, likely metabolic reactions include oxidation of the amino group by monoamine oxidase (MAO), N-methylation by phenylethanolamine N-methyltransferase (PNMT), and conjugation reactions (e.g., glucuronidation or sulfation) at the hydroxyl group. nih.govwikipedia.org The fluorinated phenyl ring may also undergo hydroxylation, mediated by cytochrome P450 (CYP) enzymes.

Chemical stability is another critical parameter. The degradation of amino alcohols can be initiated by atmospheric radicals like the hydroxyl radical (OH). researchgate.net Computational models can estimate the rate constants for such reactions. Thermally induced degradation is also a concern, especially under certain storage or processing conditions. The presence of the amino and alcohol functional groups can lead to specific degradation pathways, such as oxidation or elimination reactions. For instance, oxidative degradation of similar amines often proceeds through the formation of radical intermediates, leading to a variety of smaller breakdown products. usn.no

Table 4: Predicted Metabolic Reactions for this compound Note: This table is based on common metabolic pathways for phenylethanolamines and related structures.

| Reaction Type | Enzyme Family | Potential Product |

| Oxidative Deamination | Monoamine Oxidase (MAO) | 1-(3-fluorophenyl)-2-hydroxyethanal |

| N-Methylation | Phenylethanolamine N-methyltransferase (PNMT) | 1-(3-fluorophenyl)-2-(methylamino)ethanol |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | 2-Amino-1-(3-fluoro-x-hydroxyphenyl)ethanol |

| O-Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 2-Amino-1-(3-fluorophenyl)ethyl glucuronide |

| O-Sulfation | Sulfotransferases (SULTs) | 2-Amino-1-(3-fluorophenyl)ethyl sulfate |

Emerging Research Applications and Future Directions for 2 Amino 1 3 Fluorophenyl Ethanol

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 2-amino-1-phenylethanol (B123470) derivatives, including the fluorinated analogue 2-Amino-1-(3-fluorophenyl)ethanol, is a critical area of research. These compounds often serve as chiral auxiliaries or key intermediates in the synthesis of bioactive molecules. nih.gov Traditional methods for producing optically active 2-amino-1-phenylethanol derivatives have been established, but ongoing research seeks to develop more efficient and novel approaches. google.com

A one-pot method for synthesizing 1-aryl-2-aminoalkanol derivatives from corresponding amides or nitriles has been identified. nih.gov This method involves a cascade process of C-H bond hydroxylation at the benzylic α-carbon, followed by the reduction of the nitrile or amide functional group. nih.gov While this process has been demonstrated for a range of substrates, its application to the specific synthesis of this compound represents a promising avenue for future research.

The introduction of fluorine into amino acids and related structures can significantly impact their biological activity due to fluorine's small size, high electronegativity, and the strength of the carbon-fluorine bond. Research into the synthesis of fluorinated amino acids has been extensive, employing various strategies to incorporate fluorine atoms into the molecular structure. These methodologies could potentially be adapted for the efficient synthesis of this compound and its derivatives.

| Synthetic Approach | Description | Potential Advantage |

| One-Pot Synthesis | Cascade reaction involving C-H hydroxylation and nitrile/amide reduction. nih.gov | Direct and simplified protocol. nih.gov |

| Asymmetric Synthesis | Use of chiral auxiliaries or catalysts to produce specific stereoisomers. | Access to enantiopure compounds with desired biological activity. |

| Fluorination Strategies | Adaptation of methods for synthesizing fluorinated amino acids. | Controlled introduction of fluorine to modulate properties. |

Exploration of New Chemical Space Based on the this compound Scaffold

The concept of "chemical space" encompasses all possible molecules and is a central theme in drug discovery. speakerdeck.com Tools like Scaffold Hunter are used to navigate this vast space by generating and analyzing molecular scaffolds to identify new ligand types. nih.gov The this compound core structure represents a valuable scaffold for exploring new areas of chemical space.

By systematically modifying the functional groups of the this compound scaffold, researchers can generate libraries of new compounds. Chemoinformatic analyses can then be used to explore the chemical space, scaffold diversity, and structure-activity relationships (SAR) of these newly synthesized molecules. nih.gov This approach can lead to the discovery of novel compounds with enhanced biological activity or improved physicochemical properties.

The exploration of chemical space around this scaffold can be guided by computational methods, which can predict the properties of virtual compounds before they are synthesized. speakerdeck.comnih.gov This in silico screening can prioritize the synthesis of molecules with the highest potential for desired biological effects, thereby accelerating the drug discovery process.

Integration into Advanced Materials Science or Supramolecular Chemistry

The unique structural features of this compound also make it a candidate for applications in materials science and supramolecular chemistry. The presence of both hydrogen bond donors (amino and hydroxyl groups) and a fluorinated aromatic ring allows for a variety of intermolecular interactions, which are fundamental to the formation of self-assembled structures and functional materials.

The ability of amino alcohols to form ordered structures is a key aspect of supramolecular chemistry. For instance, the stereoselective synthesis of pinane-based 2-amino-1,3-diols has been shown to lead to the formation of complex, fused-ring systems through intramolecular interactions. beilstein-journals.org Similar principles could be applied to this compound to create novel supramolecular assemblies with specific functions.

The incorporation of fluorine can influence the packing of molecules in the solid state and can be used to tune the properties of materials. Research in this area could explore how the this compound scaffold can be used to construct liquid crystals, gels, or other soft materials with tailored optical or electronic properties.

Potential for Further Biotechnological Development and Production

While chemical synthesis is the primary route for producing compounds like this compound, biotechnological methods offer a more sustainable and environmentally friendly alternative. mdpi.comnih.gov The production of related compounds, such as 2-phenylethanol (B73330), through microbial fermentation is an active area of research. mdpi.comnih.gov

The Ehrlich pathway, which involves the biotransformation of amino acids into aromatic alcohols, is a well-established route for the biotechnological production of 2-phenylethanol from L-phenylalanine. mdpi.comnih.gov Future research could focus on engineering microorganisms to produce fluorinated analogues like this compound. This would likely involve the use of precursor molecules and the development of enzymes capable of performing the necessary biotransformations on fluorinated substrates.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-(3-fluorophenyl)ethanol?

A common approach involves the condensation of 3-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate, followed by reduction (e.g., using NaBH₄) to yield the amino alcohol. The final step may involve salt formation (e.g., hydrochloride) for stabilization . Biocatalytic methods, such as hydroxynitrile lyase (HNL)-mediated cyanohydrin synthesis, offer enantioselective alternatives for structurally similar compounds .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the fluorine substitution pattern and stereochemistry. X-ray crystallography (using programs like SHELXL ) resolves absolute configuration, as demonstrated for the 4-fluorophenyl analog . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular structure and functional groups.

Q. What are the primary applications of this compound in medicinal chemistry?

Fluorophenyl ethanol derivatives are explored as intermediates for CNS-targeting drugs (e.g., antidepressants and anxiolytics) due to their structural similarity to neurotransmitters . The fluorine atom enhances metabolic stability and bioavailability, making it valuable in optimizing pharmacokinetic profiles .

Advanced Research Questions

Q. How does the fluorine substituent’s position (meta vs. para) influence biological activity in fluorophenyl ethanol derivatives?

Studies on 4-fluorophenyl analogs show enhanced enzyme inhibition (e.g., acetylcholinesterase) and antifungal activity compared to non-fluorinated counterparts . Meta-substitution (3-fluoro) may alter steric and electronic interactions with biological targets, as seen in antimalarial imidazolopiperazines where fluorophenyl positioning significantly affects IC₅₀ values . Comparative SAR studies using computational docking are recommended.

Q. What challenges arise in achieving enantiomeric purity, and how can they be addressed?

Racemization during synthesis is a key issue. Chiral resolution via chromatography or enantioselective synthesis using biocatalysts (e.g., HNL enzymes) has succeeded for structurally related cyanohydrins . Dynamic kinetic resolution (DKR) or asymmetric hydrogenation may also be applicable, leveraging the compound’s hydroxyl and amino groups .

Q. How can computational models predict the reactivity and target interactions of this compound?

Quantitative Structure-Activity Relationship (QSAR) models, particularly artificial neural networks (ANN), effectively correlate structural features (e.g., fluorine position, logP) with biological activity . Density Functional Theory (DFT) calculations optimize reaction pathways for synthesis, while molecular dynamics simulations predict binding modes to targets like G-protein-coupled receptors (GPCRs) .

Methodological Notes

- Synthetic Optimization : Monitor reaction conditions (temperature, solvent polarity) to minimize byproducts in nitroalkene reduction .

- Crystallography : Use SHELX suite for high-resolution structure determination, especially for twinned crystals or low-symmetry space groups .

- Biological Assays : Prioritize fluorometric assays to track enzyme inhibition (e.g., acetylcholinesterase) and validate results with in vivo models for neurological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.